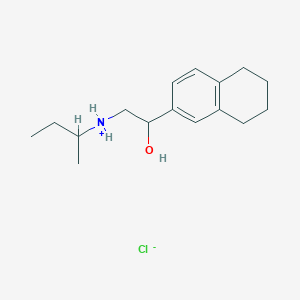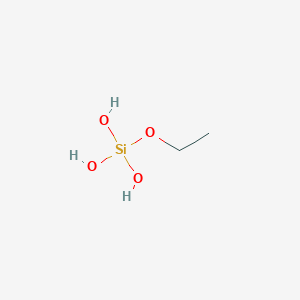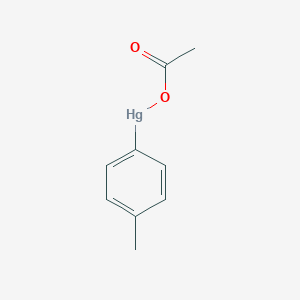
p-Tolylmercuric acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Tolylmercuric acetate, also known as PTMA, is a chemical compound that has been used for various scientific research applications. It is a white to off-white powder that is soluble in water and alcohol. PTMA is a mercury-containing compound that has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules.
Mechanism of Action
P-Tolylmercuric acetate reacts with sulfhydryl groups in proteins and enzymes to form stable complexes. This reaction can be used to determine the concentration of sulfhydryl groups in biological molecules. p-Tolylmercuric acetate can also react with other functional groups in organic compounds to form new compounds. The mechanism of action of p-Tolylmercuric acetate is based on the reactivity of the mercury atom in the compound.
Biochemical and Physiological Effects:
p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. It can cause damage to the nervous system, kidneys, and other organs. p-Tolylmercuric acetate can also affect the immune system and cause allergic reactions. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Advantages and Limitations for Lab Experiments
P-Tolylmercuric acetate is a useful reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. It can also be used as a catalyst for the synthesis of organic compounds. However, p-Tolylmercuric acetate is a mercury-containing compound that can have toxic effects on living organisms. Therefore, it is important to handle p-Tolylmercuric acetate with care and follow proper safety protocols.
Future Directions
There are several future directions for the use of p-Tolylmercuric acetate in scientific research. One direction is the development of new methods for the determination of sulfhydryl groups in proteins and enzymes. Another direction is the synthesis of new organic compounds using p-Tolylmercuric acetate as a catalyst. Additionally, the use of p-Tolylmercuric acetate in the development of new polymeric materials is an area of future research. Overall, p-Tolylmercuric acetate has potential for use in a wide range of scientific research applications.
Synthesis Methods
P-Tolylmercuric acetate can be synthesized by reacting p-tolylmercuric chloride with sodium acetate in acetic acid. The reaction produces p-Tolylmercuric acetate as a white to off-white powder. The purity of the compound can be determined by melting point analysis, elemental analysis, and infrared spectroscopy.
Scientific Research Applications
P-Tolylmercuric acetate has been used in various scientific research applications. It has been used as a reagent for the determination of sulfhydryl groups in proteins, enzymes, and other biological molecules. p-Tolylmercuric acetate can also be used as a catalyst for the synthesis of organic compounds. It has been used in the synthesis of polyurethane foams, polyurethane elastomers, and other polymeric materials.
properties
CAS RN |
1300-78-3 |
|---|---|
Product Name |
p-Tolylmercuric acetate |
Molecular Formula |
C9H10HgO2 |
Molecular Weight |
350.77 g/mol |
IUPAC Name |
acetyloxy-(4-methylphenyl)mercury |
InChI |
InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
QQQFFLWYRHKKQG-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)[Hg]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
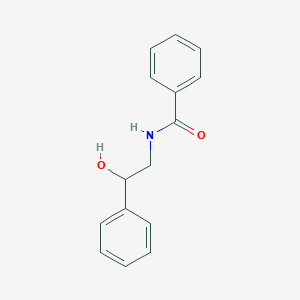
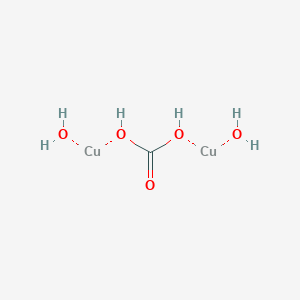


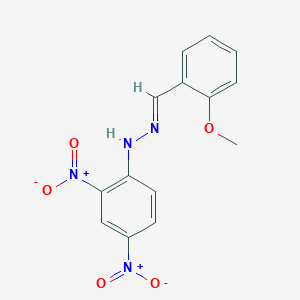
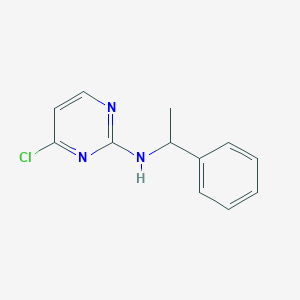
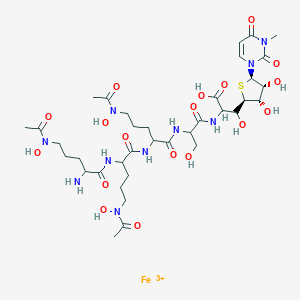
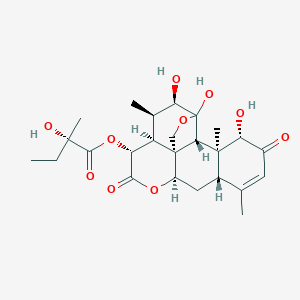
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)

